molecular formula C11H11N3 B595275 5-(2-Aminophenyl)pyridin-3-amine CAS No. 1314354-80-7

5-(2-Aminophenyl)pyridin-3-amine

Cat. No.: B595275
CAS No.: 1314354-80-7
M. Wt: 185.23
InChI Key: MYKMUMUCFQUCAU-UHFFFAOYSA-N
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Description

5-(2-Aminophenyl)pyridin-3-amine is an organic compound with the molecular formula C11H11N3. It is a derivative of pyridine, featuring an amine group attached to both the pyridine and phenyl rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-(2-Aminophenyl)pyridin-3-amine involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid with a halogenated pyridine derivative . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminophenyl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to nitro groups under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

5-(2-Aminophenyl)pyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Aminophenyl)pyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The amine groups can form hydrogen bonds or ionic interactions with active sites, influencing the compound’s biological activity. The pyridine ring can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyridine: Similar in structure but lacks the phenyl ring.

    3-Aminopyridine: Similar but with the amine group in a different position.

    2-Aminophenol: Contains a phenol group instead of a pyridine ring.

Uniqueness

5-(2-Aminophenyl)pyridin-3-amine is unique due to the presence of both a pyridine and a phenyl ring, each with an amine group.

Properties

IUPAC Name

5-(2-aminophenyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c12-9-5-8(6-14-7-9)10-3-1-2-4-11(10)13/h1-7H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKMUMUCFQUCAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CN=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735038
Record name 5-(2-Aminophenyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314354-80-7
Record name 5-(2-Aminophenyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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